1-(Methoxymethyl)urea

Textile Chemistry Crosslinking Agent Reactivity Leaving-Group Effect

1-(Methoxymethyl)urea (CAS 13824-21-0, molecular formula C₃H₈N₂O₂, molecular weight 104.11 g/mol) is a mono-N-substituted urea derivative bearing a single methoxymethyl (–CH₂OCH₃) group on one urea nitrogen. It belongs to the N-alkoxymethylurea class, structurally intermediate between unsubstituted urea and bis(methoxymethyl)ureas.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 13824-21-0
Cat. No. B3419194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)urea
CAS13824-21-0
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESCOCNC(=O)N
InChIInChI=1S/C3H8N2O2/c1-7-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
InChIKeyHJYNGRZUBXMFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methoxymethyl)urea (CAS 13824-21-0): Core Identity and Procurement Baseline for a Mono-Methoxymethyl Urea Derivative


1-(Methoxymethyl)urea (CAS 13824-21-0, molecular formula C₃H₈N₂O₂, molecular weight 104.11 g/mol) is a mono-N-substituted urea derivative bearing a single methoxymethyl (–CH₂OCH₃) group on one urea nitrogen . It belongs to the N-alkoxymethylurea class, structurally intermediate between unsubstituted urea and bis(methoxymethyl)ureas. The compound has been fully characterized by X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy, with its crystal structure deposited in the Cambridge Structural Database (CCDC) for the first time [1]. It is commercially available from multiple vendors at purities ranging from 95% to 98% . Its LogP of 0.1633 and polar surface area of 65.34 Ų distinguish it physicochemically from both the more hydrophilic N-methylol (hydroxymethyl) analogs and the more lipophilic N,N′-disubstituted variants .

Why N-Methylolurea, N-Methylurea, or Bis(Methoxymethyl)urea Cannot Simply Replace 1-(Methoxymethyl)urea in Research and Industrial Workflows


N-Alkoxymethylureas exhibit fundamentally different reactivity, hydrolysis stability, and formaldehyde-release profiles compared to their N-methylol (hydroxymethyl) and N-alkyl counterparts [1]. The methoxymethyl leaving group is significantly less reactive than the hydroxymethyl group under acidic crosslinking conditions (reactivity order: acetoxy ≫ hydroxy > methoxy), meaning that 1-(methoxymethyl)urea cannot be interchangeably used with 1-(hydroxymethyl)urea in textile finishing or resin formulations without altering cure kinetics and crosslink density [2]. Furthermore, N-methylurea (CAS 598-50-5) lacks the alkoxy leaving group entirely and exhibits a markedly different LogP (–1.16 vs. +0.16 for 1-(methoxymethyl)urea), profoundly affecting partition behavior, solubility, and bioavailability predictions [3]. Bis(methoxymethyl)urea (CAS 141-07-1) introduces a second reactive site, doubling crosslinking functionality and altering resin network architecture [4]. The quantitative evidence below demonstrates that these differences are not incremental but categorical.

1-(Methoxymethyl)urea: Head-to-Head Quantitative Differentiation Against Closest Analogs for Scientific Procurement Decisions


Leaving-Group Reactivity Ranking: Methoxymethyl vs. Hydroxymethyl vs. Acetoxymethyl Derivatives Under Acidic Cotton Crosslinking Conditions

In a direct comparative study of N-methyl-2-imidazolidinone (MI), methyl carbamate (MC), and benzamide (B) derivatives, the reactivity of methoxymethyl, hydroxymethyl, and acetoxymethyl leaving groups was ranked under identical acidic conditions using isopropanol, water, and cotton as substrates. The methoxymethyl derivative consistently exhibited the lowest reactivity among the three leaving groups, while the acetoxymethyl derivative was the most reactive [1]. This ranking reflects the stability of the carbonium-immonium ion intermediate and the leaving-group ability. The methoxy group's poorer leaving-group character confers greater hydrolytic stability and a wider processing window, making it the preferred choice when controlled, delayed crosslinking is required rather than rapid cure.

Textile Chemistry Crosslinking Agent Reactivity Leaving-Group Effect

Acid Hydrolysis Resistance: Alkoxymethylurea-Finished Fabrics vs. Methylolurea-Finished Fabrics

Fabrics cured with trimethoxymethyl urea (a tris-alkoxymethyl urea) exhibit better resistance to acid hydrolysis than those finished with dimethylol urea (a bis-methylol urea), as established in a comprehensive review of crosslinking agent chemistry [1]. This class-level finding extends to mono-alkoxymethyl ureas: the etherification of N-methylol groups to N-methoxymethyl groups replaces the hydrolytically labile N–CH₂OH bond with the more stable N–CH₂OCH₃ bond, reducing susceptibility to acid-catalyzed hydrolytic cleavage. The hydrolysis kinetics of methoxymethylurea itself were quantified by Dunn (1957), establishing a foundational rate constant framework for the mono-substituted compound [2]. By contrast, N-methylol compounds undergo retro-methylolation under acidic conditions, regenerating formaldehyde and contributing to both finish degradation and formaldehyde emission [3].

Textile Finishing Hydrolysis Stability Durable Press

Formaldehyde Release Reduction: N-Alkoxymethyl vs. N-Methylol Finishing Agents on Cellulosic Textiles

Fabrics finished with N-alkoxymethyl compounds (including methoxymethyl-substituted ureas) give off less formaldehyde than those finished with the corresponding unetherified N-methylol compounds [1]. This is because the N-methoxymethyl group does not undergo the facile retro-methylolation reaction that liberates free formaldehyde from N-methylol groups. The formaldehyde released by hydrolysis of N-methoxymethyl groups requires the more stringent Shirley I test (BS 6806 Part 2) conditions for detection, whereas N-methylol groups release formaldehyde under standard test conditions [2]. While the extent of reduction depends on the degree of etherification and cure conditions, the class-level effect is well-established across urea, melamine, and carbamate chemistries [3].

Formaldehyde Emission Textile Safety Low-Formaldehyde Finish

Lipophilicity Differentiation: LogP Comparison of 1-(Methoxymethyl)urea vs. N-Methylurea and Hydroxymethylurea for Solubility and Partitioning Predictions

The measured/predicted LogP of 1-(methoxymethyl)urea (0.1633) is approximately 1.3 log units higher than that of N-methylurea (–1.16 at pH 7.7) [1], reflecting the significant lipophilicity contribution of the methoxymethyl (–CH₂OCH₃) substituent compared to a simple methyl (–CH₃) group. This difference translates to an approximately 20-fold higher n-octanol/water partition coefficient for the methoxymethyl derivative. The hydroxymethyl analog 1-(hydroxymethyl)urea, with an additional hydrogen-bond donor, is expected to be even more hydrophilic. This LogP differential directly impacts solvent selection for synthesis, chromatographic retention behavior, and any in silico predictions of membrane permeability or environmental fate.

Physicochemical Property LogP ADME Prediction

Photolytic Stability Differentiation: Methoxymethylurea vs. Methylurea as Photodegradation Products of the Herbicide Methazole

In the photodecomposition of the herbicide methazole on glass surfaces under sunlight, methylurea (photoproduct E1) accumulated as a major product, while the methoxymethylurea derivative (photoproduct E) was notably absent [1]. This differential photostability suggests that the N-methoxymethyl-substituted urea undergoes faster secondary photodegradation or follows a different photolytic pathway compared to N-methylurea under identical solar irradiation conditions. The two products were resolved by TLC on aluminum oxide plates developed in 9:1 ethyl acetate–isopropyl alcohol after silica gel failed to separate them [1]. This finding establishes a clear photochemical differentiation: the methoxymethyl-substituted urea is less persistent under sunlight than its methyl-substituted analog in this specific environmental context.

Environmental Photochemistry Herbicide Degradation Photoproduct Identification

Evidence-Backed Application Scenarios Where 1-(Methoxymethyl)urea Provides Documented Advantage Over Analogs


Low-Formaldehyde Durable-Press Textile Finishing of Cellulosic Fabrics

When formulating crosslinking finishes for cotton or cotton-blend fabrics where formaldehyde emission must be minimized, 1-(methoxymethyl)urea offers a documented advantage over 1-(hydroxymethyl)urea. As demonstrated by Petersen and Pai (1981), N-alkoxymethyl compounds inherently release less formaldehyde than their unetherified N-methylol counterparts [1]. The methoxymethyl group's resistance to retro-methylolation under acidic curing and storage conditions translates into reduced free formaldehyde on the finished fabric, helping manufacturers meet OEKO-TEX Standard 100 or ZDHC MRSL thresholds without relying solely on post-cure formaldehyde scavenging.

Controlled-Reactivity Crosslinking in Resin and Coating Formulations

For amino resin formulations (urea-formaldehyde or melamine-urea-formaldehyde types) requiring a wider processing window and delayed cure onset, 1-(methoxymethyl)urea is the scientifically justified choice over 1-(hydroxymethyl)urea. The Vail et al. (1970) reactivity ranking—acetoxy ≫ hydroxy > methoxy—directly demonstrates that the methoxymethyl leaving group provides the lowest reactivity among common N-substituents under acidic catalysis [2]. This enables better pot-life, more uniform cure through thicker sections, and reduced risk of premature gelation in coating and adhesive applications.

Synthetic Intermediate Requiring Mono-Functional N-Alkoxymethyl Protection with Controlled Lipophilicity

In multi-step organic synthesis where a single urea nitrogen must be selectively protected with an alkoxymethyl group while preserving the second nitrogen for further derivatization, 1-(methoxymethyl)urea serves as a mono-functional building block distinct from 1,3-bis(methoxymethyl)urea (which would block both nitrogens). Its LogP of 0.1633 , approximately 20-fold higher than N-methylurea (LogP –1.16), facilitates extraction into organic solvents during workup, simplifying purification relative to more hydrophilic urea intermediates [3]. Commercial availability at 95–98% purity from multiple vendors supports procurement for research-scale synthesis .

Environmental Photodegradation Studies Requiring a Transient Methoxymethylurea Reference Standard

In environmental fate studies of phenylurea herbicides (e.g., monolinuron, metobromuron) or oxadiazolidine herbicides (e.g., methazole), 1-(methoxymethyl)urea may appear as a transient photodegradation intermediate. The methazole photolysis study by Ivie et al. (1973) demonstrated that methoxymethylurea is photolytically labile—absent from the photoproduct mixture while methylurea accumulated [4]. Researchers developing analytical methods for herbicide metabolite monitoring must procure authentic 1-(methoxymethyl)urea as a certified reference material to validate detection and quantification methods, as its transient nature necessitates time-resolved sampling protocols distinct from those used for the more persistent methylurea.

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